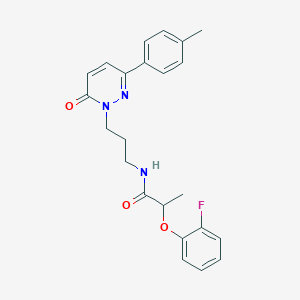
2-(2-fluorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and yields.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its functional groups, stereochemistry, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Analgesic and Anti-Inflammatory Properties
- A study highlighted the synthesis of pyridazinone derivatives, closely related to the chemical structure , demonstrating significant analgesic and anti-inflammatory activities. These compounds were more potent than aspirin in certain tests and showed promising anti-inflammatory effects without ulcerogenic side effects (Doğruer & Şahin, 2003).
Antimicrobial Activities
- Research on similar compounds, particularly 2-(6-methoxy-2-naphthyl)propionamide derivatives, revealed significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Flucanazole. These studies demonstrate the potential of closely related compounds as effective antimicrobial agents (Helal et al., 2013).
Antinociceptive Activity
- Another study synthesized derivatives of 3(2H)‐Pyridazinone, revealing notable antinociceptive activity (pain relief) in mice. The study found that most compounds were more effective than aspirin, highlighting the potential of related compounds in pain management (Doğruer, Şahin, Ünlü, & Ito, 2000).
Potential in Cancer Treatment
- A 2019 study involving compounds with a similar structure exhibited possible applications in cancer treatment. The study focused on synthesizing and characterizing compounds with non-linear optical (NLO) properties and molecular docking analyses, suggesting their potential role in inhibiting tubulin polymerization, a key process in cancer cell growth (Jayarajan et al., 2019).
COX-2 Inhibitory Efficacy
- Research on novel pyridazine derivatives, closely related to the compound , showed potent COX-2 inhibitory activity, suggesting their use in treating inflammation and pain. The compounds demonstrated higher potency and lower ulcerogenic effects compared to traditional NSAIDs (Ibrahim et al., 2017).
Synthesis and Structure Analysis
- Various studies have been conducted on the synthesis and structural analysis of compounds related to 2-(2-fluorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide. These studies involve the creation and characterization of new chemical entities, contributing to the understanding of their potential applications in various therapeutic areas (Sallam et al., 2021; Harutyunyan et al., 2015).
Safety And Hazards
This involves detailing the compound’s safety profile and any hazards associated with its use, including its toxicity, flammability, and environmental impact.
将来の方向性
This involves speculating on potential future research directions or applications for the compound, based on its properties and uses.
Please note that without specific information on the compound , this is a general approach and may not apply in all cases. For accurate and detailed information, it’s always best to consult the primary literature or a trusted database. If you have access to a specific paper or source, I’d be happy to help analyze it!
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-16-8-10-18(11-9-16)20-12-13-22(28)27(26-20)15-5-14-25-23(29)17(2)30-21-7-4-3-6-19(21)24/h3-4,6-13,17H,5,14-15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCVJHZVUYKYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C(C)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2811737.png)
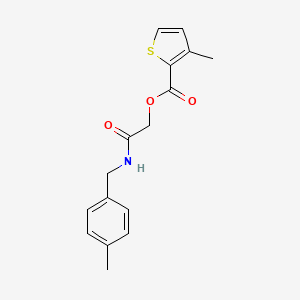
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2811743.png)
![[1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate](/img/structure/B2811744.png)
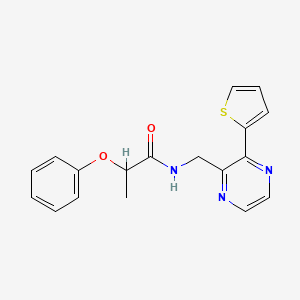
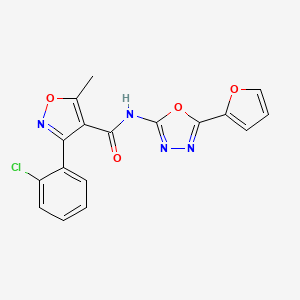
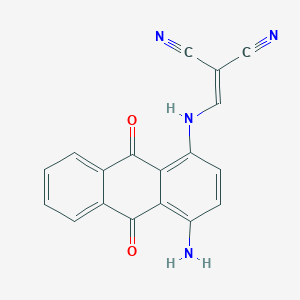
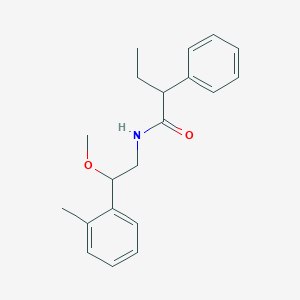
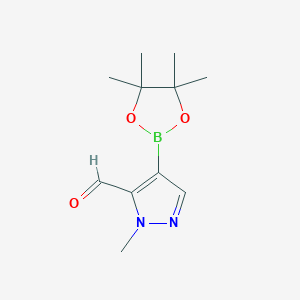
![2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid](/img/structure/B2811752.png)
![11-(4-Butoxyphenyl)-5-{[(3,4-dimethylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2811753.png)
![1-(4-{2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethynyl}phenyl)-2,5-dimethyl-1H-pyrrole](/img/structure/B2811757.png)
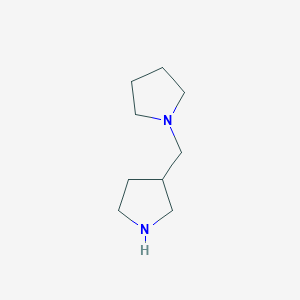
![1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one](/img/structure/B2811760.png)